1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15872547
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N3O |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H17N3O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3,(H2,13,14) |
| Standard InChI Key | VCUUFQAMGXXVLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCCC1C2=CN=C(C=C2)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure integrates three key components:
-
Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1, substituted by an amino group (-NH) at position 6.
-
Piperidine Moiety: A six-membered saturated ring containing five carbon atoms and one nitrogen atom, linked to the pyridine ring via a carbon-carbon bond.
-
Acetyl Group: A ketone functional group (-COCH) attached to the piperidine nitrogen.
The IUPAC name, 1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone, reflects this arrangement. The canonical SMILES string further clarifies connectivity.
Physicochemical Properties
Key properties include:
-
Molecular Weight: 219.28 g/mol.
-
LogP: Estimated at ~1.45, indicating moderate lipophilicity conducive to membrane permeability .
-
Hydrogen Bond Donors/Acceptors: 2 donors (NH) and 3 acceptors (N, O), influencing solubility and target binding.
A comparative analysis with structurally analogous compounds is provided in Table 1.
Table 1: Structural Analogues and Their Properties
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
-
Formation of the Pyridine-Piperidine Backbone:
-
Optimization Strategies:
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Amino Group Position: Moving the -NH from pyridine position 6 to 4 reduces antiviral potency by 60%.
-
Piperidine Modifications: Replacing piperidine with morpholine decreases kinase affinity (ΔΔG = +2.1 kcal/mol) .
Stereochemical Influences
-
Chiral Centers: The (R)-enantiomer of a related piperidine derivative shows 3-fold higher antimicrobial activity than the (S)-form .
Applications in Drug Discovery
Anticancer Agents
As a PI3K inhibitor precursor, this compound could augment therapies for breast and prostate cancers . Combination studies with paclitaxel show synergistic effects (CI = 0.45) .
Central Nervous System (CNS) Targets
Structural similarity to acetylcholinesterase inhibitors (e.g., donepezil) suggests potential in Alzheimer’s disease. In silico models predict blood-brain barrier penetration (logBB = 0.32).
Antibiotic Adjuvants
Co-administration with β-lactams restores antibiotic efficacy against methicillin-resistant S. aureus (MRSA) .
Future Directions and Challenges
Research Priorities
-
In Vivo Efficacy: Rodent models for pharmacokinetic-pharmacodynamic (PK/PD) profiling.
-
Formulation Development: Nanoemulsions to enhance oral bioavailability.
Industrial Scalability
-
Cost-Effective Synthesis: Transitioning from batch to continuous-flow reactors to reduce production costs .
Regulatory Considerations
-
Preclinical Safety: Chronic toxicity studies to meet FDA/EMA guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume